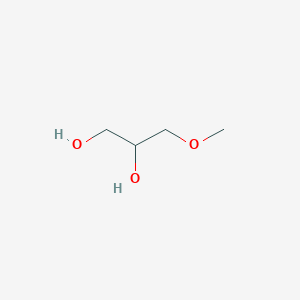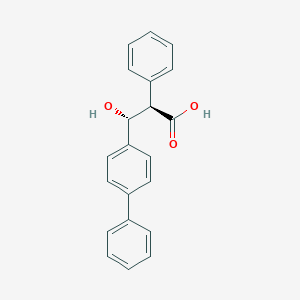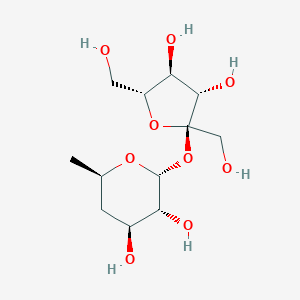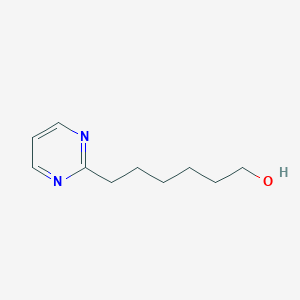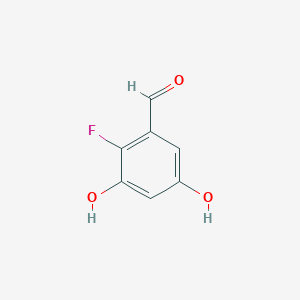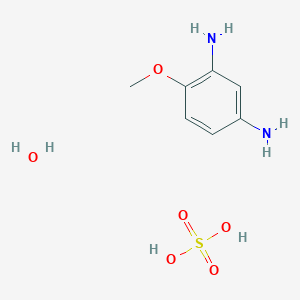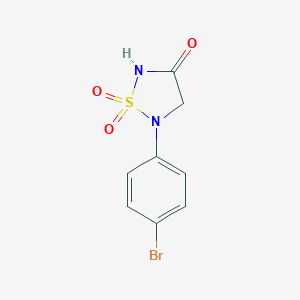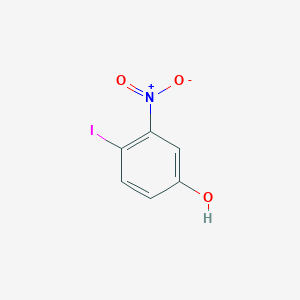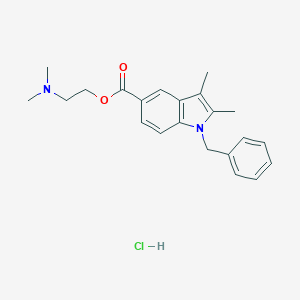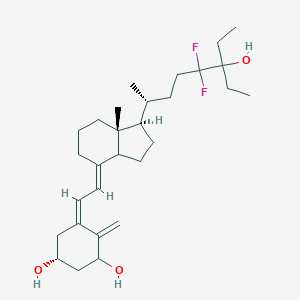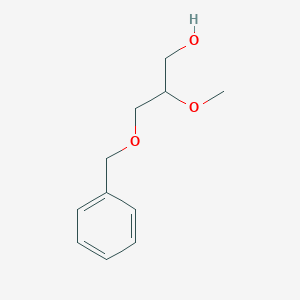![molecular formula C6H12O3 B053745 2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol CAS No. 124353-41-9](/img/structure/B53745.png)
2-[3-(2-Hydroxyethyl)oxiran-2-YL]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Anhydro-2,5-dideoxyhexitol is a chemical compound with the molecular formula C6H12O3. It is also known by other names such as 2,5-Anhydro-3,4-dideoxyhexitol and 2,5-dihydroxymethyltetrahydrofuran . This compound is characterized by its unique structure, which includes a tetrahydrofuran ring with two hydroxymethyl groups attached.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Anhydro-2,5-dideoxyhexitol typically involves the reduction of 5-hydroxymethylfurfural (HMF) under specific conditions. The process includes hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or Raney nickel. The reaction is carried out in the presence of hydrogen gas at elevated temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of 3,4-Anhydro-2,5-dideoxyhexitol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The industrial process also involves rigorous quality control measures to maintain consistency in the product .
化学反应分析
Types of Reactions
3,4-Anhydro-2,5-dideoxyhexitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3,4-Anhydro-2,5-dideoxyhexitol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Anhydro-2,5-dideoxyhexitol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research .
相似化合物的比较
Similar Compounds
2,5-Anhydro-3,4-dideoxyhexitol: A closely related compound with similar chemical properties.
2,5-dihydroxymethyltetrahydrofuran: Another compound with a tetrahydrofuran ring and hydroxymethyl groups.
Uniqueness
3,4-Anhydro-2,5-dideoxyhexitol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
属性
CAS 编号 |
124353-41-9 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
2-[3-(2-hydroxyethyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C6H12O3/c7-3-1-5-6(9-5)2-4-8/h5-8H,1-4H2 |
InChI 键 |
ITBNIVCUAYRSFW-UHFFFAOYSA-N |
SMILES |
C(CO)C1C(O1)CCO |
规范 SMILES |
C(CO)C1C(O1)CCO |
同义词 |
2,3-Oxiranediethanol (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



